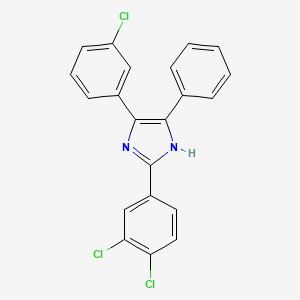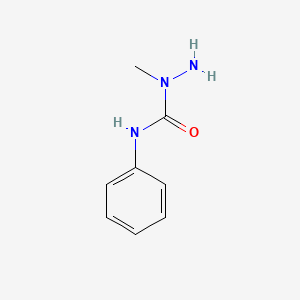
1-Methyl-N-phenylhydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-phenylhydrazine-1-carboxamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of hydrazine and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group attached to a hydrazine moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenylhydrazine-1-carboxamide can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The reaction typically involves the dropwise addition of hydrazine hydrate to a methanolic solution of aldehydes or ketones, followed by the addition of phenylisocyanate . The mixture is stirred for the required time to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization from ethanol (EtOH) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-N-phenylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
1-Methyl-N-phenylhydrazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-N-phenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activities. It may also interact with enzymes and proteins, altering their functions and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-N-phenylhydrazine-1-carboxamide can be compared with other similar compounds, such as:
N-Methyl-N-phenylhydrazine: Similar in structure but lacks the carboxamide group.
1-Methyl-1-phenylhydrazine: Similar but without the carboxamide functionality.
Phenylhydrazine: Lacks the methyl and carboxamide groups.
Uniqueness: The presence of both the methyl and carboxamide groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
19102-24-0 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-amino-1-methyl-3-phenylurea |
InChI |
InChI=1S/C8H11N3O/c1-11(9)8(12)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) |
Clé InChI |
PMZIRHXXHUHWNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


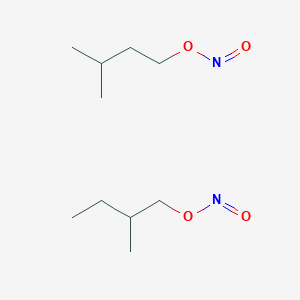
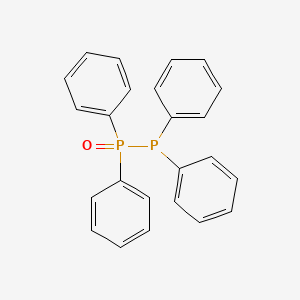

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)

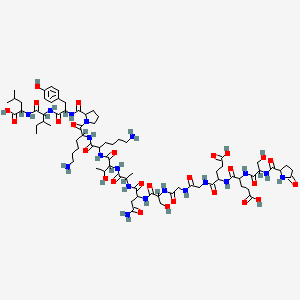

![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
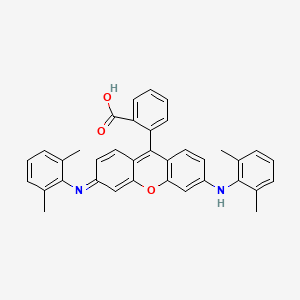
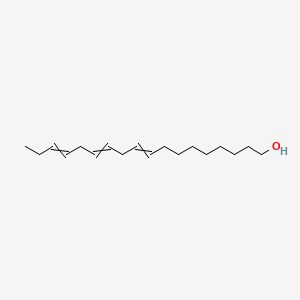
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)

